molecular formula C13H20N4OS B5730460 1-(3-Methoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea

1-(3-Methoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea

Cat. No.: B5730460
M. Wt: 280.39 g/mol
InChI Key: MGZLSIHNPNDFJD-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a methoxyphenyl group, a methylpiperazine moiety, and a thiourea linkage. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea typically involves the reaction of 3-methoxyaniline with 4-methylpiperazine in the presence of thiophosgene or a similar thiourea-forming reagent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

3-Methoxyaniline+4-Methylpiperazine+ThiophosgeneThis compound\text{3-Methoxyaniline} + \text{4-Methylpiperazine} + \text{Thiophosgene} \rightarrow \text{this compound} 3-Methoxyaniline+4-Methylpiperazine+Thiophosgene→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

1-(3-Methoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyphenyl)-3-(4-methylpiperazin-1-yl)urea: Similar structure but with a urea linkage instead of thiourea.

    1-(3-Methoxyphenyl)-3-(4-ethylpiperazin-1-yl)thiourea: Similar structure with an ethyl group instead of a methyl group on the piperazine ring.

Uniqueness

1-(3-Methoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiourea linkage, in particular, differentiates it from similar compounds with urea linkages, potentially leading to different reactivity and biological activity.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4OS/c1-16-6-8-17(9-7-16)15-13(19)14-11-4-3-5-12(10-11)18-2/h3-5,10H,6-9H2,1-2H3,(H2,14,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZLSIHNPNDFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=S)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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